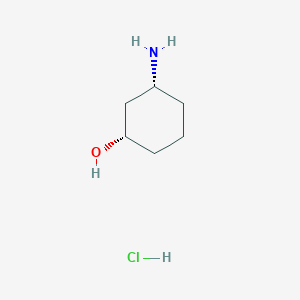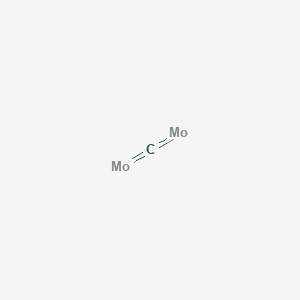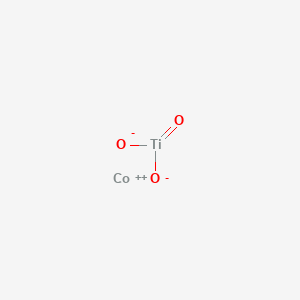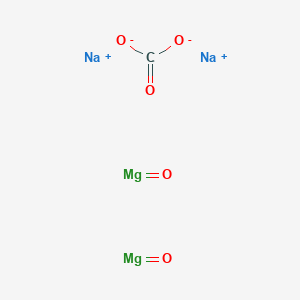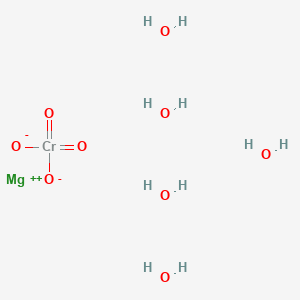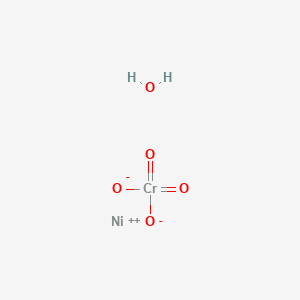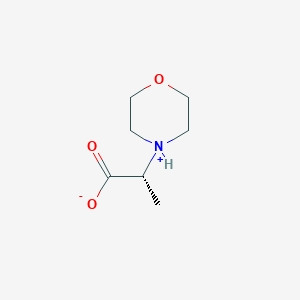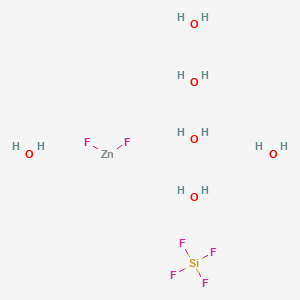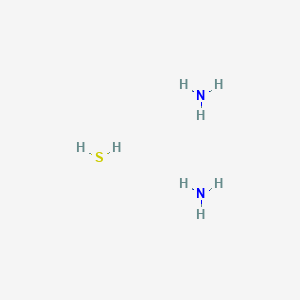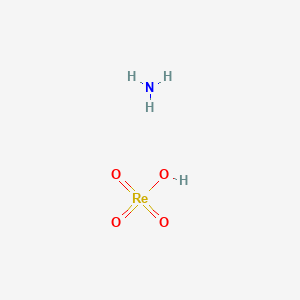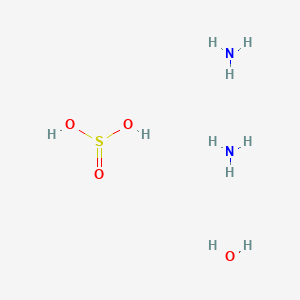
azane;sulfurous acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium sulfite monohydrate, with a purity of 92% minimum, is a chemical compound with the molecular formula (NH4)2SO3·H2O. It is commonly used in various industrial and scientific applications due to its properties as a reducing agent and its ability to act as a sulfonating agent . This compound appears as white crystals or a crystalline solid and is known for its versatility in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium sulfite monohydrate can be synthesized through the reaction of sulfur dioxide (SO2) with aqueous ammonia (NH3). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
SO2+2NH3+H2O→(NH4)2SO3⋅H2O
This reaction involves bubbling sulfur dioxide gas through an aqueous solution of ammonia, followed by crystallization to obtain ammonium sulfite monohydrate .
Industrial Production Methods
In industrial settings, the production of ammonium sulfite monohydrate involves similar principles but on a larger scale. The process includes the absorption of sulfur dioxide in an aqueous ammonia solution, followed by concentration and crystallization steps to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ammonium sulfite monohydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to ammonium sulfate.
Reduction: Acts as a reducing agent in various chemical processes.
Substitution: Can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2).
Reduction: Often used in the presence of reducing agents like sodium borohydride (NaBH4).
Substitution: Reactions may involve halides or other anions under controlled pH conditions.
Major Products Formed
Oxidation: Ammonium sulfate ((NH4)2SO4)
Reduction: Various reduced sulfur compounds
Substitution: Different ammonium salts depending on the substituting anion
Scientific Research Applications
Ammonium sulfite monohydrate is utilized in a wide range of scientific research applications:
Chemistry: Used as a reducing agent and sulfonating agent in organic synthesis.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Applied in the food industry for caramel coloring, in cosmetics as a hair straightening and waving agent, and in photography as a reducing agent.
Mechanism of Action
The mechanism of action of ammonium sulfite monohydrate primarily involves its reducing properties. It donates electrons to other molecules, thereby reducing them. This reduction process is crucial in various chemical reactions and industrial applications. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with oxidizing agents and other reactive species to achieve the desired chemical transformation .
Comparison with Similar Compounds
Similar Compounds
Ammonium sulfate ((NH4)2SO4): Used as a fertilizer and in various industrial processes.
Sodium sulfite (Na2SO3): Commonly used as a preservative and in water treatment.
Potassium sulfite (K2SO3): Utilized in similar applications as sodium sulfite but with different solubility properties.
Uniqueness
Ammonium sulfite monohydrate is unique due to its specific combination of ammonium and sulfite ions, which provides distinct reducing and sulfonating properties. Its ability to act as a reducing agent in various chemical processes and its applications in diverse fields such as food, cosmetics, and photography set it apart from other similar compounds .
Properties
IUPAC Name |
azane;sulfurous acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O3S.H2O/c;;1-4(2)3;/h2*1H3;(H2,1,2,3);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXBYAQZVXSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O.OS(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
